1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Overview
Description
Thieno-thiazine dioxides are a class of organic compounds containing a thieno[3,2-c][1,2]thiazine ring system . They are part of a larger family of heterocyclic compounds, which are characterized by having one or more different atoms in their ring structure. These compounds are often used in the development of pharmaceuticals and other chemical products due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of thieno-thiazine dioxides is characterized by a thieno[3,2-c][1,2]thiazine ring system . This ring system includes a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) fused with a thiazine ring (a six-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .Chemical Reactions Analysis
Thieno-thiazine dioxides, like other heterocyclic compounds, can undergo a variety of chemical reactions. The exact reactions depend on the specific compound and its functional groups .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
The compound serves as a versatile building block in the synthesis of diverse heterocyclic structures. For instance, it has been used in the synthesis of 4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides and their derivatives, which were then evaluated for antimicrobial activity (D. Lega et al., 2017). Similarly, reactions with alkyl mono- and di-halides have led to the formation of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, showcasing its reactivity and potential for creating pharmacologically active compounds (S. Sirakanyan et al., 2015).
Antimicrobial Activity
The synthesized derivatives from 1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide have shown promising antimicrobial properties. For example, compounds derived from this molecule demonstrated significant antibacterial and antifungal activities, highlighting its utility in developing new antimicrobial agents (D. Lega et al., 2017; S. Sirakanyan et al., 2015).
Apoptosis-Inducing Agents for Cancer Therapy
Research has also extended into the development of apoptosis-inducing agents for cancer therapy based on derivatives of this compound. A study demonstrated that certain derivatives synthesized from this chemical backbone exhibit significant in vitro and in vivo anticancer activities, particularly against breast cancer cells, by inducing apoptosis (E. Gad et al., 2020).
Monoamine Oxidase Inhibitors
Another application includes the synthesis and evaluation of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides as monoamine oxidase inhibitors. These compounds have shown potential in treating neurological disorders by selectively inhibiting monoamine oxidases, an essential target in managing depression and anxiety disorders (Shakeel Ahmad et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for “1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide” could involve further exploration of its properties and potential applications. This could include investigating its potential use in pharmaceuticals, its reactivity with other compounds, and its physical properties .
Properties
IUPAC Name |
1-ethyl-2,2-dioxothieno[3,2-c]thiazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S2/c1-2-9-6-3-4-13-8(6)7(10)5-14(9,11)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVVZTPYZANBQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)CS1(=O)=O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.